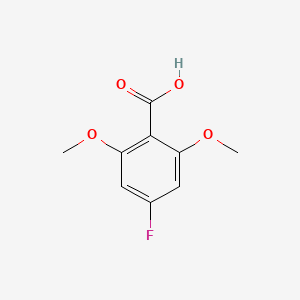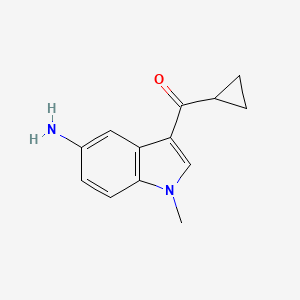![molecular formula C15H21N5O5S B1381614 {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate CAS No. 1902343-14-9](/img/structure/B1381614.png)
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Vue d'ensemble
Description
“{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate” is a chemical compound with the molecular formula C15H19N5O . It is also known as Abacavir Sulfate Racemic .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.34 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been involved in the synthesis of various carbocyclic nucleosides. For example, Hřebabecký, Masojídková, and Holý (2005) synthesized amines that were used to construct purine analogues, demonstrating the compound's utility in the creation of complex molecular structures (Hřebabecký, Masojídková, & Holý, 2005).
Akella and Vince (1996) described the enantioselective synthesis of cyclopentenyl ethanol analogues of this compound, highlighting its potential as an antiviral agent (Akella & Vince, 1996).
The molecular and crystal structure of a closely related compound, emphasizing the significance of structural analysis in understanding the properties and potential applications of such compounds, has been reported by Pham (2009) (Pham, 2009).
Advanced Organic Synthesis Techniques
Daluge, Martin, Sickles, and Livingston (2000) developed an efficient synthesis of Ziagen®, highlighting how this compound can be synthesized efficiently for potential therapeutic applications (Daluge, Martin, Sickles, & Livingston, 2000).
Gangrade, Nema, and Singhvi (2014) discussed the synthesis of an undesired isomer of this compound, showcasing the challenges and intricacies of organic synthesis in pharmaceutical research (Gangrade, Nema, & Singhvi, 2014).
Antiviral Research
- Research by Sharma and Nair (2000) on a novel carbovir analog, which is structurally related to the compound , indicates the potential for antiviral applications (Sharma & Nair, 2000).
Mécanisme D'action
Target of Action
It’s known that cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities .
Mode of Action
The compound contains a cyclopropane ring, which has unique structural and chemical properties . The presence of this ring could influence the compound’s interaction with its targets.
Biochemical Pathways
Cyclopropane, a component of this compound, is involved in two major pathways: one involves an exogenous c1 unit from s-adenosylmethionine (sam), and the other does not .
Analyse Biochimique
Biochemical Properties
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate plays a crucial role in biochemical reactions as a nucleoside analogue reverse transcriptase inhibitor. This compound interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its activity and thereby preventing the replication of the HIV virus . The interaction between this compound and the reverse transcriptase enzyme is characterized by the incorporation of the compound into the viral DNA, leading to chain termination and inhibition of viral replication .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the replication of the HIV virus within infected cells . It impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of the reverse transcriptase enzyme . The inhibition of viral replication leads to a decrease in viral load and an improvement in immune function in HIV-infected individuals .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into the viral DNA during the reverse transcription process . This incorporation results in chain termination, as the compound lacks the necessary 3’-hydroxyl group required for the addition of subsequent nucleotides . The binding interaction between this compound and the reverse transcriptase enzyme is highly specific, leading to effective inhibition of the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on viral replication, with no significant loss of activity . The potential for resistance development over time necessitates ongoing monitoring and combination therapy to ensure sustained efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and hypersensitivity reactions have been observed . These adverse effects highlight the importance of careful dosage management to balance efficacy and safety in clinical use .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver, where it undergoes phosphorylation to its active triphosphate form . This active form is then incorporated into the viral DNA, leading to chain termination . The metabolism of this compound is facilitated by various enzymes, including adenosine kinase and nucleoside diphosphate kinase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins . The compound is efficiently taken up by cells through nucleoside transporters, allowing for its intracellular accumulation and subsequent phosphorylation . The distribution of the compound within tissues is influenced by its binding to plasma proteins, which facilitates its transport to target sites of viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it undergoes phosphorylation to its active form . The compound’s activity is dependent on its localization within the cytoplasm, as this is where the reverse transcription process occurs . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective incorporation into viral DNA .
Propriétés
IUPAC Name |
[(1S)-4-[2-amino-6-(cyclopropylmethyl)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.H2O4S/c16-15-18-12(6-9-1-2-9)13-14(19-15)20(8-17-13)11-4-3-10(5-11)7-21;1-5(2,3)4/h3-4,8-11,21H,1-2,5-7H2,(H2,16,18,19);(H2,1,2,3,4)/t10-,11?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGQIXGCAQXOM-QUUNXCOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)

![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)

![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)



